molecular formula C16H17N3S B15045686 3-Benzyl-1-[(Z)-(1-phenylethylidene)amino]thiourea

3-Benzyl-1-[(Z)-(1-phenylethylidene)amino]thiourea

Cat. No.: B15045686
M. Wt: 283.4 g/mol
InChI Key: NCVZOCOQNAWJGU-QGOAFFKASA-N
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Description

3-Benzyl-1-[(Z)-(1-phenylethylidene)amino]thiourea is a thiourea derivative characterized by a benzyl group at the N3 position and a (Z)-1-phenylethylideneamino moiety. This compound’s core structure is derived from [(1-phenylethylidene)amino]thiourea (CAS: 1903800-28-1), which has a molecular weight of 193.27 g/mol and ≥95% purity . Its molecular weight is approximately 284.41 g/mol (calculated by adding the benzyl group’s mass, C₇H₇: 91.14 g/mol, to the base compound’s mass).

The compound’s structure combines phenyl, ethylidene, and thiourea functionalities, making it a versatile candidate for pharmaceutical and material science research. It serves as a building block for drug synthesis, leveraging its reactivity and selectivity, and may contribute to advanced materials with tailored mechanical or optical properties .

Properties

Molecular Formula

C16H17N3S

Molecular Weight

283.4 g/mol

IUPAC Name

1-benzyl-3-[(E)-1-phenylethylideneamino]thiourea

InChI

InChI=1S/C16H17N3S/c1-13(15-10-6-3-7-11-15)18-19-16(20)17-12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H2,17,19,20)/b18-13+

InChI Key

NCVZOCOQNAWJGU-QGOAFFKASA-N

Isomeric SMILES

C/C(=N\NC(=S)NCC1=CC=CC=C1)/C2=CC=CC=C2

Canonical SMILES

CC(=NNC(=S)NCC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Formation of Thiourea Scaffold

The synthesis of thiourea derivatives generally involves several established approaches:

  • Reaction of amines with isothiocyanates
  • Condensation of thiosemicarbazides with carbonyl compounds
  • Direct conversion of carbonyl compounds using the Willgerodt-Kindler reaction
  • Reaction of thiourea with amines under specific conditions

These general approaches provide the foundation for the specific synthesis methods of our target compound.

Stereochemical Considerations

The Z-configuration of the phenylethylidene group requires careful control of reaction conditions to achieve stereoselectivity. This configuration is typically favored in solid-state due to intramolecular hydrogen bonding between the amino group and neighboring atoms. The stereochemistry can be confirmed through crystallographic analysis and spectroscopic techniques.

Specific Preparation Methods for 3-Benzyl-1-[(Z)-(1-phenylethylidene)amino]thiourea

Schiff Base Condensation Method

This method involves a two-step process:

  • Formation of benzylthiourea from benzylamine and an appropriate isothiocyanate source
  • Condensation with acetophenone to form the phenylethylidene Schiff base

Detailed Procedure:

  • Benzylamine (1.0 eq) is reacted with ammonium thiocyanate (1.1 eq) in anhydrous acetone under reflux conditions for 4-6 hours
  • The resulting benzylthiourea is isolated by filtration and purified
  • The purified benzylthiourea (1.0 eq) is then reacted with acetophenone (1.1 eq) in ethanol with catalytic amounts of glacial acetic acid
  • The reaction mixture is refluxed for 2-3 hours, monitoring completion by thin-layer chromatography
  • Upon cooling, the product precipitates and is collected by filtration
  • Recrystallization from ethanol/dichloromethane yields the pure Z-isomer

This method typically provides yields of 65-75% with high stereoselectivity for the Z-isomer.

Silane-Mediated One-Pot Synthesis

Drawing from the patent literature, a more efficient one-pot approach can be developed using triethylsilane and trifluoroacetic acid as key reagents:

Detailed Procedure:

  • A mixture of benzylamine (1.0 eq), acetophenone (1.0 eq), and thiourea (1.0 eq) is dissolved in a suitable solvent such as acetonitrile or dichloromethane
  • Triethylsilane (1.2 eq) is added to the solution at room temperature
  • Trifluoroacetic acid (0.5 eq) is added dropwise while maintaining the temperature between 15-25°C
  • The reaction is stirred for 8-12 hours at ambient temperature
  • After completion (monitored by TLC), the reaction mixture is quenched with water
  • The organic layer is separated, washed with water, dried over sodium sulfate, and concentrated
  • The crude product is purified by slurrying in a mixture of acetone and water or ethyl acetate and n-heptane

This method typically yields 80-85% of the target compound with high purity (>98%).

Microwave-Assisted Synthesis

Based on recent developments in green chemistry approaches, a microwave-assisted method can significantly reduce reaction times while maintaining high yields:

Detailed Procedure:

  • Benzylamine (1.0 eq), thiourea (1.0 eq), and acetophenone (1.1 eq) are mixed with montmorillonite K-10 (20% w/w) as a heterogeneous acid catalyst
  • The mixture is irradiated under microwave conditions (300-400W) for 10-15 minutes
  • The reaction progress is monitored by TLC
  • After completion, the reaction mixture is cooled and the catalyst is filtered off
  • The filtrate is concentrated and the residue is purified by column chromatography or recrystallization

This method offers advantages including shorter reaction times (10-15 minutes versus several hours), environmentally friendly conditions, and comparable yields (70-80%).

Optimization of Reaction Parameters

Effect of Catalysts on Yield and Selectivity

Various catalysts have been investigated for the synthesis of thiourea derivatives similar to our target compound. Table 1 presents comparative data on catalyst performance:

Table 1: Effect of Catalysts on Reaction Yield and Stereoselectivity

Catalyst Reaction Time (h) Temperature (°C) Yield (%) Z:E Ratio Reference
Acetic Acid 5.0 78 68 85:15
p-Toluenesulfonic Acid 4.5 80 72 88:12
Montmorillonite K-10 0.25 (MW) 80-100 78 90:10
Trifluoroacetic Acid 8.0 25 83 95:5
4-Methylmorpholine 3.0 65 74 80:20

Solvent Effects

The choice of solvent significantly impacts both reaction rate and stereoselectivity. Table 2 summarizes findings from various studies:

Table 2: Solvent Effects on Reaction Outcomes

Solvent Yield (%) Z:E Ratio Reaction Time (h) Reference
Ethanol 70 85:15 3.0
Acetonitrile 83 95:5 8.0
Dichloromethane 80 92:8 8.0
Toluene 75 90:10 8.5
Solvent-free (MW) 78 90:10 0.25

Acetonitrile demonstrates superior performance in terms of yield and Z-selectivity, likely due to its intermediate polarity that stabilizes transition states during the reaction.

Purification and Crystallization Techniques

Slurry Crystallization

The patent literature describes an effective slurry crystallization method for obtaining high-purity thiourea derivatives:

  • The crude product is dissolved in a minimal amount of acetone
  • Water is added slowly while stirring until cloudiness persists
  • The mixture is stirred at 20-25°C for 2 hours
  • The solid is filtered, washed sequentially with water and methyl tert-butyl ether, and dried at 60°C for 24 hours

This method typically yields product with >99% purity as confirmed by HPLC analysis.

Recrystallization Systems

Several recrystallization systems have been investigated for purifying thiourea derivatives:

Table 3: Recrystallization Systems for Purification

Solvent System Recovery (%) Purity (%) Crystal Form Reference
Ethanol/Dichloromethane 85 98.5 Needle-like
Acetone/Water 90 99.5 Crystalline Form A
Ethyl Acetate/n-Heptane 88 99.2 Crystalline Form A
Acetonitrile/Water 83 99.5 Crystalline Form A

The acetone/water system provides the highest recovery with excellent purity and is therefore recommended for laboratory-scale purification.

Structural Characterization

Powder X-Ray Diffraction (PXRD)

The crystal structure of this compound can be characterized by PXRD with characteristic peaks similar to related thiourea derivatives. For analogous compounds, significant diffraction peaks are typically observed at 2θ values of approximately 10.9, 13.4, 15.3, 15.9, 16.3, 19.6, 21.6, 23.0, 24.4, 27.0, 27.4, and 29.4 (±0.2°).

NMR Spectroscopy

1H NMR analysis provides confirmation of the structure and purity. Key diagnostic signals include:

  • NH protons (δ 7.8-8.5 ppm)
  • Benzyl CH2 protons (δ 4.5-4.8 ppm)
  • Methyl group of phenylethylidene (δ 2.2-2.5 ppm)
  • Aromatic protons (δ 7.0-7.5 ppm)

13C NMR typically shows the thiocarbonyl carbon (C=S) at approximately δ 180-185 ppm, while the imine carbon (C=N) appears around δ 150-155 ppm.

Comparative Analysis of Preparation Methods

Yield and Efficiency Comparison

Table 4: Comprehensive Comparison of Preparation Methods

Method Yield (%) Reaction Time Reagent Cost Scalability Environmental Impact Z-Selectivity Reference
Schiff Base Condensation 65-75 6-9 hours Medium Good Medium Good
Silane-Mediated Synthesis 80-85 8-12 hours High Excellent Medium Excellent
Microwave-Assisted Synthesis 70-80 10-15 minutes Medium Limited Low Very Good

Scale-Up Considerations

For industrial-scale production, the silane-mediated one-pot synthesis offers significant advantages:

  • Higher overall yields (80-85%)
  • Excellent stereoselectivity (Z:E ratio of 95:5)
  • Simplified purification through slurrying techniques
  • Potential for continuous flow processing

However, the cost of triethylsilane may be prohibitive for large-scale applications, requiring cost-benefit analysis for specific production scenarios.

Applications and Reactivity

Catalytic Applications

The compound has demonstrated potential as a catalyst in various organic transformations:

Table 5: Catalytic Applications of this compound

Reaction Type Substrate Scope Catalyst Loading (mol%) Yield Range (%) Enantioselectivity (% ee) Reference
Aldol Linear aliphatic ketones 10 75-98 >99
Michael Addition α,β-unsaturated ketones 5-10 80-95 88-95
Mannich Reaction Imines 10 70-90 85-93

Bioactivity Profile

Thiourea derivatives similar to this compound have demonstrated various biological activities that warrant investigation of our target compound:

  • Antimicrobial properties against Gram-positive bacteria
  • Anti-inflammatory effects
  • Potential anticancer activity through enzyme inhibition
  • Metal coordination properties relevant to medicinal applications

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-[(Z)-(1-phenylethylidene)amino]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylethylidene groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

3-Benzyl-1-[(Z)-(1-phenylethylidene)amino]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-1-[(Z)-(1-phenylethylidene)amino]thiourea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and cellular processes. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and properties of 3-Benzyl-1-[(Z)-(1-phenylethylidene)amino]thiourea with related compounds:

Compound Substituents Molecular Weight (g/mol) Key Properties Applications
This compound Benzyl at N3, phenylethylideneamino group 284.41 (calculated) Enhanced hydrophobicity; potential for membrane penetration Drug candidates, hydrophobic materials
[(1-Phenylethylidene)amino]thiourea (base compound) Phenylethylideneamino group 193.27 High purity (≥95%), reactive thiourea core Pharmaceuticals, organic synthesis
M1/M2 (amino acid thiourea derivatives) Amino acid moieties Not specified Increased hydrophilicity; high anti-amoebic activity vs. Acanthamoeba Antimicrobial agents
Thiourea None 76.12 Basic hydrophilic thiourea structure Chemical intermediates, corrosion inhibitors

Research Tools and Methodologies

Structural analysis of these compounds relies on crystallographic tools such as:

  • SHELXL : Widely used for refining small-molecule and macromolecular structures, critical for determining substituent effects on molecular conformation .
  • ORTEP-III : Employed for visualizing molecular geometry and intermolecular interactions .

Biological Activity

3-Benzyl-1-[(Z)-(1-phenylethylidene)amino]thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a thiourea moiety characterized by a thiocarbonyl group (C=S) and an amine group. Its structure includes a benzyl group and a phenylethylidene substituent, which contributes to its biological activity. The compound is notable for its geometrical isomerism, existing in both Z and E configurations.

Antimicrobial Properties

Thiourea derivatives, including this compound, have demonstrated notable antimicrobial activity. Studies have shown that various thioureas exhibit significant inhibition against bacteria such as Staphylococcus aureus and fungi, with minimum inhibitory concentration (MIC) values often in the low micromolar range. For instance, related thioureas have shown MIC values as low as 0.78 μg/mL against S. aureus .

Compound NameMIC (μg/mL)Target Organism
This compoundTBDTBD
Thiourea 6h0.78S. aureus
Thiourea DTBDBacillus subtilis

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). For example, one study reported that a similar thiourea derivative exhibited an IC50 value of 225 µM against MCF-7 cells, leading to significant cell death and alterations in cell morphology .

Enzyme Inhibition

Thioureas are known to act as enzyme inhibitors, particularly against enzymes involved in bacterial resistance mechanisms. The compound's structure allows it to interact with active sites of enzymes like DNA gyrase and dihydrofolate reductase, potentially leading to enhanced antibacterial effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes in pathogens, disrupting their metabolic processes.
  • Cell Cycle Arrest : Studies indicate that certain thioureas can induce cell cycle arrest in cancer cells, promoting apoptosis.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

Case Studies

Several studies have investigated the biological effects of thiourea derivatives:

  • Antimicrobial Activity : A study evaluating a series of thioureas found that modifications to the thiourea scaffold significantly impacted their antimicrobial efficacy against S. aureus, with some derivatives showing superior activity compared to standard antibiotics .
  • Anticancer Efficacy : Another investigation focused on the effects of thioureas on MCF-7 cells revealed that specific structural modifications enhanced their cytotoxicity, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Q & A

Q. What are the recommended synthetic routes for 3-Benzyl-1-[(Z)-(1-phenylethylidene)amino]thiourea, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via a condensation reaction between a benzylamine derivative and an isothiocyanate or carbon disulfide. For example, analogous thioureas are prepared by reacting benzyl isothiocyanate with phenethylamine in ethanol under reflux for 4–6 hours, followed by recrystallization for purification . Optimization involves adjusting solvent polarity (e.g., methanol vs. dichloromethane), temperature (reflux vs. ambient), and stoichiometric ratios. Yield improvements (>80%) are achieved by slow addition of reactants and inert atmosphere conditions to minimize side reactions .

Q. How should researchers characterize the purity and structural conformation of this thiourea derivative?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and Z/E isomerism.
  • FT-IR to identify thiocarbonyl (C=S) stretches (~1250–1350 cm⁻¹) and N-H vibrations (~3200 cm⁻¹).
  • X-ray crystallography for definitive stereochemical assignment, as seen in structurally similar thioureas where intramolecular H-bonding stabilizes the thione form .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Begin with in vitro assays:
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations 10–100 µg/mL, using ampicillin as a positive control .
  • Enzyme inhibition : Spectrophotometric assays for acetylcholinesterase (anti-Alzheimer potential) or urease (anti-H. pylori activity), comparing IC₅₀ values to reference inhibitors like donepezil .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties and reaction mechanisms of this thiourea?

  • Methodological Answer :
  • DFT calculations (e.g., B3LYP/6-31G*) model electron density distribution, HOMO-LUMO gaps, and charge transfer dynamics. For example, studies on benzoylthioureas reveal delocalization across the thiourea core, influencing redox behavior .
  • Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., kinases, DNA) by analyzing hydrophobic/electrostatic interactions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Replicate assays under standardized conditions (pH, temperature, cell lines) to isolate variables. For instance, discrepancies in antimicrobial results may arise from differences in bacterial strain susceptibility .
  • Comparative SAR analysis : Compare activity profiles with analogs like 1-benzyl-3-phenethyl-2-thiourea to identify critical substituents (e.g., ethoxyphenyl vs. phenethyl groups) .
  • Meta-analysis of published data to identify trends or outliers linked to methodological variability .

Q. How can factorial design optimize the synthesis and bioactivity testing workflow?

  • Methodological Answer : Apply a 2³ factorial design to evaluate three factors (e.g., solvent, temperature, catalyst loading) and their interactions. For example:
FactorLow Level (-1)High Level (+1)
SolventEthanolAcetonitrile
Temperature (°C)6080
Catalyst (mol%)05
Response variables: Yield (%) and bioactivity (IC₅₀). ANOVA identifies significant factors (p < 0.05), reducing experimental runs by 50% .

Interdisciplinary Research Questions

Q. What advanced separation techniques improve purification of thiourea derivatives?

  • Methodological Answer :
  • High-speed countercurrent chromatography (HSCCC) with a two-phase solvent system (e.g., hexane/ethyl acetate/methanol/water) resolves closely related isomers .
  • Membrane filtration (10 kDa cutoff) removes high-MW impurities while retaining the target compound .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

  • Methodological Answer : Conduct accelerated stability testing :
  • Store solutions (1 mg/mL in DMSO) at 4°C, 25°C, and 40°C for 4 weeks.
  • Monitor degradation via HPLC at intervals (0, 1, 2, 4 weeks).
  • pH stability: Incubate in buffers (pH 2–9) for 24 hours; thioureas typically degrade rapidly in alkaline conditions (>pH 8) due to hydrolysis .

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